2-Ethyl-1,3-benzoxazol-5-amine
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Overview
Description
2-Ethyl-1,3-benzoxazol-5-amine is a heterocyclic compound with the empirical formula C9H10N2O . It is a solid substance and is often used as a building block in heterocyclic chemistry .
Synthesis Analysis
The synthesis of benzoxazoles, including 2-Ethyl-1,3-benzoxazol-5-amine, has been a topic of interest in recent research . Various methods have been developed, including the FeCl3-catalyzed aerobic oxidation reaction .Molecular Structure Analysis
The molecular structure of 2-Ethyl-1,3-benzoxazol-5-amine consists of a benzoxazole ring with an ethyl group and an amine group attached . The SMILES string representation isCCc1nc2cc(N)ccc2o1
. Physical And Chemical Properties Analysis
2-Ethyl-1,3-benzoxazol-5-amine is a solid substance . It has a molecular weight of 162.19 .Scientific Research Applications
- Chemical Synthesis
- 2-Ethyl-1,3-benzoxazol-5-amine is a heterocyclic building block used in chemical synthesis .
- It is a bicyclic planar molecule and has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .
- Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
- It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
- For instance, some compounds displayed antifungal activity similar to the standard drug voriconazole against Aspergillus niger .
Pharmaceutical Research
Proteomics Research
Safety And Hazards
Future Directions
Benzoxazoles, including 2-Ethyl-1,3-benzoxazol-5-amine, have been extensively used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions of research on 2-Ethyl-1,3-benzoxazol-5-amine could involve further exploration of its potential applications in medicinal and pharmaceutical chemistry.
properties
IUPAC Name |
2-ethyl-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWOCBCQPVKWLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377103 |
Source
|
Record name | 2-ethyl-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,3-benzoxazol-5-amine | |
CAS RN |
204771-75-5 |
Source
|
Record name | 2-ethyl-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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